insulin, tri-Lys- insulin, tri-Lys-
Brand Name: Vulcanchem
CAS No.: 12584-78-0
VCID: VC0227509
InChI:
SMILES:
Molecular Formula: C28H50N2O
Molecular Weight: 0

insulin, tri-Lys-

CAS No.: 12584-78-0

Cat. No.: VC0227509

Molecular Formula: C28H50N2O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

insulin, tri-Lys- - 12584-78-0

Specification

CAS No. 12584-78-0
Molecular Formula C28H50N2O
Molecular Weight 0

Introduction

Structural Properties and Characteristics

Physicochemical Properties

The most distinctive feature of insulin, tri-Lys- is its elevated isoelectric point of 7.4, which contrasts with native insulin's isoelectric point of 5.3 . This property is crucial to its application in glucose-responsive delivery systems. At physiological pH (7.4), regular insulin becomes less soluble, whereas trilysyl insulin exhibits increased solubility as the pH decreases below 7.4 . This inverse solubility relationship with pH makes it particularly valuable for glucose-responsive drug delivery applications.

PropertyInsulin, tri-Lys-Native Insulin
Isoelectric Point7.45.3
Solubility at pH 7.4LowerHigher
pH-Dependent BehaviorSolubility increases as pH decreases below 7.4Solubility decreases as pH approaches 5.3
Physical AppearanceWhite powder solidWhite powder
Typical PurityHPLC >98%Variable by preparation
Storage Conditions-20°C-20°C

Applications in Drug Delivery

Glucose-Responsive Insulin Delivery Systems

The primary application of insulin, tri-Lys- lies in the development of glucose-responsive insulin delivery systems. These systems represent an innovative approach to diabetes management by providing feedback-controlled insulin release that mimics the body's natural response to blood glucose levels . In these systems, insulin, tri-Lys- is incorporated into polymer matrices alongside glucose-sensitive enzymes that modulate the local microenvironment pH in response to ambient glucose levels .

Ethylene/Vinyl Acetate Copolymer Systems

One of the most thoroughly documented applications involves ethylene/vinyl acetate copolymer (EVAc) matrices containing both insulin, tri-Lys- and immobilized glucose oxidase enzyme . This system exemplifies the concept of enzymatically controlled drug delivery, where the enzyme component acts as a biological sensor that triggers drug release in response to a specific stimulus – in this case, elevated glucose levels .

Mechanism of Glucose-Responsive Release

Enzymatic Feedback Control

The mechanism underlying the glucose-responsive behavior of insulin, tri-Lys- delivery systems involves a sophisticated interplay between enzymatic activity and pH-dependent solubility changes. When glucose levels rise in the surrounding environment, the immobilized glucose oxidase within the polymer matrix catalyzes the oxidation of glucose to gluconic acid . This enzymatic reaction generates hydrogen ions, causing a localized decrease in pH within the polymer microenvironment .

pH-Mediated Solubility Changes

As the microenvironmental pH decreases due to gluconic acid formation, the solubility of insulin, tri-Lys- increases dramatically . This occurs because the reduction in pH below the isoelectric point of trilysyl insulin (7.4) alters its net charge, enhancing its solubility and facilitating its diffusion from the polymer matrix . This pH-dependent solubility shift serves as the driving force for increased insulin release rates in response to elevated glucose levels, creating a self-regulating delivery system .

Experimental Evidence and Research Findings

In Vitro Performance

Laboratory studies have demonstrated the feasibility and effectiveness of insulin, tri-Lys- in glucose-responsive delivery systems. Multiple exposures to buffered glucose solutions over several weeks caused insulin release to reversibly increase during each exposure, confirming the reproducibility and sustainability of the glucose-responsive mechanism . This reversible nature of the response is particularly important for long-term therapeutic applications, as it suggests that such systems could provide repeated cycles of glucose-responsive insulin release without performance degradation.

Study TypeKey FindingsSignificance
In Vitro Multiple Exposure TestsReversible increase in insulin release during each glucose exposure over several weeksDemonstrates system durability and reproducible response
Diabetic Rat ModelSignificant increase in insulin concentration within 30 minutes of glucose infusionValidates in vivo functionality of the glucose-responsive mechanism
pH-Responsiveness TestsDramatic increase in solubility of trilysyl insulin with decreasing pHConfirms the fundamental mechanism underlying glucose responsiveness

Advantages and Limitations

Therapeutic Benefits

The primary advantage of insulin, tri-Lys- based delivery systems is their potential to mimic the physiological insulin response more closely than conventional insulin therapy . By releasing insulin in proportion to ambient glucose levels, these systems could theoretically reduce the risk of hypoglycemic episodes while maintaining better glycemic control . Additionally, the controlled release approach may reduce the frequency of insulin administration required, potentially improving patient compliance and quality of life.

Technical Challenges

Despite its promising properties, several technical challenges remain in the implementation of insulin, tri-Lys- delivery systems. These include ensuring long-term stability of both the modified insulin and the immobilized enzyme within the polymer matrix, maintaining consistent response kinetics over extended periods, and achieving appropriate biocompatibility for implantable applications . The complex interplay between enzyme kinetics, pH changes, and insulin diffusion also presents challenges in predicting and standardizing delivery rates across different patients and glucose fluctuation patterns.

Future Directions and Research Opportunities

Integration with Advanced Biomaterials

Future research may focus on incorporating insulin, tri-Lys- into more sophisticated biomaterial platforms with enhanced biocompatibility and vascular integration. Potential approaches include the development of hybrid systems combining trilysyl insulin with additional responsive elements or integration with emerging smart materials that offer improved control over release kinetics .

Oral Delivery Applications

Another promising direction involves the potential application of insulin, tri-Lys- in oral insulin delivery systems. The unique pH-responsive properties of trilysyl insulin could be leveraged in enteric delivery platforms that protect insulin during gastric transit while enabling controlled release in the intestinal environment . Some researchers have explored conjugating insulin with molecules like transferrin to enhance bioavailability, with promising results showing increased permeability across epithelial barriers .

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